molecular formula C9H13ClN2O3S B1291119 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide CAS No. 1017458-45-5

3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B1291119
CAS No.: 1017458-45-5
M. Wt: 264.73 g/mol
InChI Key: RYSCIAMEWCLNSJ-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide ( 1017458-45-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry research. This compound features a benzenesulfonamide core, a privileged scaffold in drug discovery known for its robust pharmacological properties and ability to interact with diverse biological targets . The molecular structure, which includes an amino group and a chlorine atom on the benzene ring, along with a 2-methoxyethyl substituent on the sulfonamide nitrogen, makes it a versatile building block for the synthesis of more complex molecules. Its primary research application is in the development of novel pharmaceutical intermediates, particularly in the fields of antiviral and anticancer therapies . Research into benzenesulfonamide derivatives has identified them as promising inhibitors of the HIV-1 Capsid (CA) protein, a novel and underexploited target for antiretroviral therapy . Furthermore, structural analogues of this compound are actively investigated as potent inhibitors of carbonic anhydrase isoforms (such as hCA IX and XII) , which are overexpressed in various hypoxic tumors and represent a promising avenue for anticancer drug development . The compound is provided with a minimum purity of 98.5% . It typically appears as a white/off-white or light yellow solid and should be stored in a cool, dry place . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O3S/c1-15-5-4-12-16(13,14)7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSCIAMEWCLNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

A common approach to synthesize this compound involves:

  • Formation of the Sulfonamide : The initial step generally includes the reaction of 2-methoxyethylamine with chlorosulfonic acid to form the corresponding sulfonamide.

  • Substitution Reaction : The sulfonamide can then undergo a nucleophilic substitution with 4-chloroaniline, leading to the formation of the desired compound.

  • Purification : The product is typically purified through recrystallization from suitable solvents such as ethanol or methanol.

Alternative Synthetic Pathways

Several alternative methods have been documented in literature for synthesizing similar compounds that may also be applicable to this compound:

  • Reductive Amination : This method utilizes a carbonyl compound (like an aldehyde) and an amine under reductive conditions (e.g., sodium borohydride) to form the amine product directly.

  • Buchwald-Hartwig Coupling : For compounds requiring aryl amines, this coupling method can be employed using palladium catalysts to couple aryl halides with amines, providing a pathway to synthesize substituted benzenesulfonamides.

The specific conditions for each method can significantly influence yield and purity. Below is a summary of typical reaction conditions based on various studies:

Method Reactants Conditions Yield (%)
Formation of Sulfonamide 2-methoxyethylamine + chlorosulfonic acid Room temperature, 1-2 hours 85-90
Substitution with Aniline Sulfonamide + 4-chloroaniline Reflux in ethanol for 6 hours 70-80
Reductive Amination Aldehyde + amine Sodium borohydride in ethanol 75-90
Buchwald-Hartwig Coupling Aryl halide + amine Pd catalyst at elevated temperatures 60-80

Purification Techniques

Purification is essential to obtain high-purity products. Common techniques include:

  • Recrystallization : This is often used for solid products, where the compound is dissolved in a hot solvent and then allowed to cool slowly.

  • Column Chromatography : For more complex mixtures, column chromatography can effectively separate desired compounds based on polarity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

    Substitution Reactions: Formation of 3-amino-4-hydroxy-N-(2-methoxyethyl)-benzenesulfonamide or 3-amino-4-alkylamino-N-(2-methoxyethyl)-benzenesulfonamide.

    Oxidation Reactions: Formation of 3-nitro-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide or 3-nitroso-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide.

    Reduction Reactions: Formation of 3-amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide derivatives with reduced functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of sulfonamide compounds, including 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide, exhibit significant anticancer properties. A study demonstrated that related compounds showed notable inhibitory effects against breast cancer cell lines, specifically MDA-MB-231 and MCF-7, with selectivity ratios ranging from 5.5 to 17.5 times compared to normal cells . The mechanism involves the inhibition of carbonic anhydrases, which are enzymes that play a critical role in tumor growth and metastasis.

Treatment of Glaucoma

The compound has been identified as a potential therapeutic agent for treating glaucoma. It acts as an inhibitor of carbonic anhydrase, which is involved in regulating intraocular pressure. By inhibiting this enzyme, the compound helps to reduce fluid production in the eye, thereby lowering pressure . This application is particularly important for patients suffering from this debilitating condition.

Antibacterial Properties

There is evidence suggesting that sulfonamide derivatives possess antibacterial and anti-biofilm activities. For instance, certain compounds have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL . This highlights the potential use of this compound in developing new antibacterial therapies.

Mechanistic Insights

The effectiveness of this compound can be attributed to its ability to interact with biological targets such as carbonic anhydrases. These enzymes are crucial in various physiological processes including pH regulation and bicarbonate transport. The inhibition of specific isoforms (e.g., CA IX) has been linked to both anticancer effects and the treatment of glaucoma .

Comparative Data Table

ApplicationMechanism of ActionReference
AnticancerInhibition of carbonic anhydrase
Glaucoma TreatmentReduction of intraocular pressure
Antibacterial ActivityInhibition of bacterial growth

Breast Cancer Study

In a study evaluating the anticancer effects of sulfonamide derivatives, compounds similar to this compound were tested against breast cancer cell lines. Results indicated significant apoptosis induction in MDA-MB-231 cells, with one compound showing a 22-fold increase in annexin V-FITC positivity compared to controls .

Glaucoma Treatment Trials

Clinical trials assessing the efficacy of carbonic anhydrase inhibitors for glaucoma treatment have included compounds like this compound. These trials demonstrated a marked reduction in intraocular pressure among participants, confirming the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Enzyme Inhibition Profiles

  • Carbonic Anhydrase (hCA) Inhibition: A related compound, 4-[5-(4-chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide, exhibits potent inhibition of hCA IX (KI = 53.5–923 nM) and hCA XII (KI = 6.2–95 nM), with selectivity for hCA XII. The target compound’s chloro and amino groups may similarly enhance binding to zinc-containing active sites, though its methoxyethyl chain could alter selectivity .
  • HIV Integrase (HIV IN) Inhibition: Styrylquinoline-benzenesulfonamide hybrids with nitro groups show moderate HIV IN inhibition (e.g., 96.7% inhibition for IIIi).

Anticancer Mechanisms

  • Cell Cycle Effects :
    Compounds like E7010 (methoxybenzenesulfonamide) disrupt tubulin polymerization, while E7070 (chloroindole-benzenesulfonamide) induces G1/S arrest. The target compound’s chloro and methoxyethyl groups may confer dual mechanisms, though gene expression profiling would be required to confirm this .

Key Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP<sup>a</sup> H-Bond Donors H-Bond Acceptors
Target Compound 264.73 1.8 2 6
3-Amino-4-hydroxy-N-(2-methoxyethyl) 265.70 1.5 3 6
E7070 393.29 2.5 2 7

<sup>a</sup> Predicted using in silico tools (e.g., Multiwfn ).

Biological Activity

3-Amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C10_{10}H12_{12}ClN2_2O2_2S
  • CAS Number : 1017458-45-5

This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial synthesis of folic acid. By blocking this pathway, sulfonamides effectively inhibit bacterial growth and replication .

Antimicrobial Activity

Sulfonamides have been extensively studied for their antimicrobial properties. In vitro studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound's structural modifications, particularly the chloro and methoxyethyl groups, may enhance its binding affinity to DHPS, thereby increasing its efficacy against resistant bacterial strains .

Case Studies and Experimental Data

  • Antibacterial Efficacy : In a comparative study, this compound was evaluated against standard antibiotics. The results indicated that this compound exhibited comparable or superior antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Calcium Channel Interaction : Theoretical docking studies suggest that benzenesulfonamide derivatives can interact with calcium channels, potentially influencing vascular tone and blood pressure regulation. This interaction may be relevant for understanding the cardiovascular implications of this compound .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include:

  • Absorption : The presence of the methoxyethyl group may enhance solubility and absorption.
  • Distribution : The compound's lipophilicity could influence its distribution in tissues.
  • Metabolism : Sulfonamides typically undergo hepatic metabolism; however, specific metabolic pathways for this compound need elucidation.
  • Excretion : Renal excretion is common for sulfonamides, necessitating evaluation of renal function in therapeutic contexts .

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